molecular formula C18H16ClN3O6S2 B3006639 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 886926-70-1

3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B3006639
CAS No.: 886926-70-1
M. Wt: 469.91
InChI Key: HGFIWCYSBVRVBB-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H16ClN3O6S2 and its molecular weight is 469.91. The purity is usually 95%.
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Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound generally involves the coupling of sulfonyl chlorides with amines or other nucleophiles. The synthetic pathway typically includes:

  • Formation of the sulfonamide : Reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine.
  • Introduction of the oxadiazole moiety : Cyclization involving the methylsulfonyl-substituted phenyl group to form the oxadiazole ring.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives possess significant antibacterial properties. For instance, compounds similar to this one have shown effectiveness against various Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Some studies indicate that derivatives containing oxadiazole rings demonstrate cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis essential for bacterial growth.
  • Induction of Apoptosis in Cancer Cells : Compounds containing oxadiazole have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • A study published in Molecules reported that similar oxadiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
  • Research in European Journal of Medicinal Chemistry highlighted that certain sulfonamide derivatives demonstrated significant cytotoxicity against human cancer cell lines (e.g., HCT116) with IC50 values below 10 µM, indicating strong potential for further development as anticancer agents .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC Values (µg/mL)Reference
AntibacterialStaphylococcus aureus8
AntibacterialEscherichia coli32
AnticancerHCT116 (colon cancer)<10
AnticancerMCF7 (breast cancer)<15

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O6S2/c1-29(24,25)15-5-3-2-4-14(15)17-21-22-18(28-17)20-16(23)10-11-30(26,27)13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFIWCYSBVRVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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